molecular formula C10H12O B14259308 3,6-Dimethyl-2,3-dihydro-1-benzofuran CAS No. 160040-00-6

3,6-Dimethyl-2,3-dihydro-1-benzofuran

Cat. No.: B14259308
CAS No.: 160040-00-6
M. Wt: 148.20 g/mol
InChI Key: NUGFZCHRZRZHLK-UHFFFAOYSA-N
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Description

3,6-Dimethyl-2,3-dihydro-1-benzofuran is a heterocyclic organic compound that belongs to the benzofuran family. Benzofurans are known for their diverse biological activities and potential applications in various fields such as medicine, agriculture, and industry. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dimethyl-2,3-dihydro-1-benzofuran typically involves the cyclization of appropriate precursors. One common method is the intramolecular Friedel-Crafts reaction, where an aryl ketone undergoes cyclization in the presence of a Lewis acid catalyst such as aluminum chloride. Another approach involves the dehydrative cyclization of o-hydroxyacetophenones under basic conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of microwave-assisted synthesis has also been explored to enhance reaction efficiency and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions: 3,6-Dimethyl-2,3-dihydro-1-benzofuran can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding benzofuranones.

    Reduction: Reduction reactions can convert it into dihydrobenzofurans.

    Substitution: Electrophilic substitution reactions can introduce various substituents onto the benzofuran ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Friedel-Crafts alkylation and acylation reactions using aluminum chloride as a catalyst are common.

Major Products: The major products formed from these reactions include substituted benzofurans, benzofuranones, and dihydrobenzofurans, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 3,6-Dimethyl-2,3-dihydro-1-benzofuran involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its

Properties

CAS No.

160040-00-6

Molecular Formula

C10H12O

Molecular Weight

148.20 g/mol

IUPAC Name

3,6-dimethyl-2,3-dihydro-1-benzofuran

InChI

InChI=1S/C10H12O/c1-7-3-4-9-8(2)6-11-10(9)5-7/h3-5,8H,6H2,1-2H3

InChI Key

NUGFZCHRZRZHLK-UHFFFAOYSA-N

Canonical SMILES

CC1COC2=C1C=CC(=C2)C

Origin of Product

United States

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